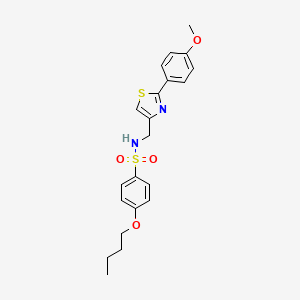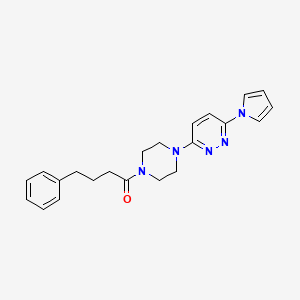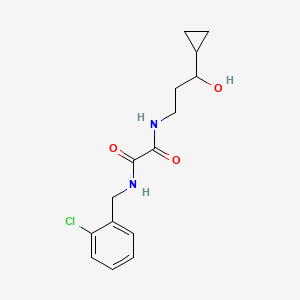![molecular formula C20H13F5N2O2 B2762795 4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide CAS No. 439112-13-7](/img/structure/B2762795.png)
4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize a compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that a compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学的研究の応用
Environmental Presence and Degradation
Occurrence in Aquatic Environments : Fluorinated compounds, including parabens and polyfluoroalkyl substances (PFAS), have been widely studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used in various consumer products, are noted for their persistence and bioaccumulation potential, leading to ubiquitous presence in surface waters and sediments. Research emphasizes the need for understanding their environmental fate and degradation mechanisms to mitigate potential risks (Haman et al., 2015; Liu & Avendaño, 2013).
Toxicological Effects
Health Aspects of Methyl Paraben : The health aspects of parabens, compounds structurally related to various fluorinated chemicals, have been extensively reviewed. Methyl paraben, for example, is shown to be non-toxic and non-carcinogenic at typical exposure levels, despite concerns over its weak estrogenic activity. These findings are critical in evaluating the safety profiles of fluorinated chemicals used in consumer products (Soni et al., 2002).
Environmental and Health Monitoring
Biological Monitoring of Polyfluoroalkyl Substances : The detection and monitoring of polyfluoroalkyl substances in biological matrices highlight the importance of surveillance for understanding exposure pathways and potential health impacts. Studies underscore the global distribution and increasing concentration of PFAS, including long-chain compounds like PFOA and PFOS, in wildlife and human populations. This research area emphasizes the need for continuous monitoring to assess the environmental and health implications of PFAS and related fluorinated chemicals (Houde et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-14-5-2-6-15(22)17(14)18(28)12-8-16(26-10-12)19(29)27-9-11-3-1-4-13(7-11)20(23,24)25/h1-8,10,26H,9H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABNHWGTKBCNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)

![Thiomorpholin-4-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2762721.png)


![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2762726.png)

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)
![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2762733.png)